An In-Depth Technical Guide to Bis-PEG2-acid for Drug Development Professionals
An In-Depth Technical Guide to Bis-PEG2-acid for Drug Development Professionals
Introduction to Bis-PEG2-acid: A Versatile Homobifunctional Linker
Bis-PEG2-acid, chemically known as 3,3'-(ethane-1,2-diylbis(oxy))dipropionic acid, is a homobifunctional crosslinker that plays a important role in the field of bioconjugation and drug delivery. Its structure features two terminal carboxylic acid groups separated by a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the covalent attachment of two amine-containing molecules, making it an invaluable tool for researchers and scientists in the development of complex biomolecules such as antibody-drug conjugates (ADCs).
The hydrophilic nature of the PEG spacer enhances the solubility and stability of the resulting conjugates in aqueous environments, a critical factor in biological systems.[][2] Furthermore, the defined length of the PEG chain provides precise control over the distance between the conjugated molecules, which can be essential for maintaining their biological activity. By preventing aggregation and shielding epitopes, PEG linkers like Bis-PEG2-acid can also reduce the immunogenicity of the final conjugate.[2][]
This technical guide provides a comprehensive overview of Bis-PEG2-acid, including its chemical and physical properties, a detailed experimental protocol for its use in bioconjugation, and its application in the context of targeted cancer therapy.
Physicochemical Properties of Bis-PEG2-acid
A thorough understanding of the physicochemical properties of Bis-PEG2-acid is essential for its effective application in drug development. The table below summarizes its key characteristics.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₄O₆ | [4] |
| Molecular Weight | 206.19 g/mol | [4] |
| CAS Number | 19364-66-0 | [5] |
| Appearance | Solid | [4] |
| Solubility | Soluble in Water, DMF, DMSO | [6] |
| Functional Groups | Two terminal carboxylic acids | [6] |
Synthesis of Bis-PEG2-acid
While Bis-PEG2-acid is commercially available, understanding its synthesis can be valuable for researchers. A representative, though not exhaustive, synthetic approach is outlined below. The synthesis of the related compound, 3,3'-((oxybis(ethane-2,1-diyl)bis(oxyl))dianiline, involves the reaction of 3,3-((oxybis (ethane-2,1-diyl) bis (oxyl) dianline in ethanol (B145695) with the addition of glacial acetic acid, followed by a reflux.[7]
Experimental Protocol: Conjugation of a Payload to an Antibody using Bis-PEG2-acid
The primary application of Bis-PEG2-acid is the conjugation of molecules, such as cytotoxic payloads, to antibodies to create ADCs. The following protocol outlines a general two-step procedure for this conjugation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups of Bis-PEG2-acid for reaction with primary amines on the antibody.
Materials:
-
Bis-PEG2-acid
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: PBS, pH 7.2-8.0
-
Quenching solution (e.g., hydroxylamine, Tris, or glycine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Workflow for Antibody-Payload Conjugation:
Caption: General workflow for the conjugation of a payload to an antibody using Bis-PEG2-acid.
Detailed Procedure:
-
Activation of Bis-PEG2-acid:
-
Dissolve Bis-PEG2-acid in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
In a separate tube, prepare a solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A 2-5 fold molar excess of EDC and NHS over Bis-PEG2-acid is recommended.[8]
-
Add the EDC/NHS solution to the Bis-PEG2-acid solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.[9]
-
-
Conjugation to the Antibody:
-
Add the activated Bis-PEG2-acid solution to the antibody solution in Conjugation Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.[9] A 10- to 20-fold molar excess of the linker to the antibody is a common starting point, but this should be optimized for the specific application.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Conjugation of the Payload:
-
Dissolve the amine-containing payload in an appropriate solvent.
-
Add the payload solution to the antibody-linker conjugate solution. The molar ratio of the payload to the antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add a quenching solution to stop the reaction.[9]
-
Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess reagents and unconjugated payload.
-
Application in Targeted Cancer Therapy: HER2-Positive Breast Cancer
A prominent application of this technology is in the development of ADCs for the treatment of HER2-positive breast cancer. The HER2 receptor is overexpressed on the surface of these cancer cells, making it an ideal target for antibody-directed therapy.[10][11]
HER2 Signaling Pathway and ADC Mechanism of Action:
The HER2 signaling pathway plays a crucial role in cell proliferation and survival. When an ADC, such as one synthesized with Trastuzumab and a cytotoxic payload linked by Bis-PEG2-acid, binds to the HER2 receptor, it is internalized by the cancer cell. Inside the cell, the ADC is trafficked to the lysosome, where the linker is ideally cleaved, releasing the potent cytotoxic payload and leading to cell death.[11][12]
Caption: Mechanism of action of a HER2-targeted ADC.
Quantitative Data and Characterization
The efficacy and safety of an ADC are critically dependent on its drug-to-antibody ratio (DAR). A low DAR may result in reduced potency, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[13] While specific quantitative data for Bis-PEG2-acid is not extensively available in the searched literature, the following table presents typical ranges and effects observed with short PEG linkers in ADCs.
| Parameter | Typical Value/Effect | Analytical Technique | Reference |
| Drug-to-Antibody Ratio (DAR) | 2-4 | HIC, RP-HPLC, Mass Spectrometry | [13] |
| In Vivo Half-Life | Short PEG linkers may lead to faster clearance compared to longer PEGs | ELISA, LC-MS | [14][15] |
| Solubility | Increased | Visual assessment, SEC | [] |
| Aggregation | Reduced | SEC, DLS | [] |
Methods for Determining Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drug molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate light and heavy chains of the antibody to determine the distribution of the payload.[16]
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the intact ADC or its subunits, allowing for the calculation of the average DAR.[17]
Conclusion
Bis-PEG2-acid is a valuable and versatile tool for drug development professionals, particularly in the construction of antibody-drug conjugates. Its well-defined structure, hydrophilic nature, and homobifunctional reactivity allow for the creation of complex bioconjugates with improved physicochemical properties. A thorough understanding of its properties and the application of robust experimental protocols are key to harnessing its full potential in the development of next-generation targeted therapeutics. Further research to quantify the specific impact of the Bis-PEG2-acid linker on the in vivo performance of ADCs will be crucial for its continued and optimized application in medicine.
References
- 2. labinsights.nl [labinsights.nl]
- 4. 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid [sigmaaldrich.com]
- 5. conju-probe.com [conju-probe.com]
- 6. Bis-PEG2-acid, 19364-66-0 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Drug Conjugates in Breast Cancer: Spotlight on HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
